

physicochemical properties of 3-(Aminomethyl)benzofuran

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Compound of Interest

Compound Name: 3-(Aminomethyl)benzofuran

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An In-Depth Technical Guide on the Physicochemical Properties of 3-(Aminomethyl)benzofuran

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the core physicochemical properties of **3-(Aminomethyl)benzofuran**. The document outlines its chemical and physical characteristics, provides standardized experimental protocols for their determination, and visualizes a representative synthetic pathway.

Core Physicochemical Properties

3-(Aminomethyl)benzofuran is a heterocyclic compound featuring a fused benzene and furan ring system, with an aminomethyl group attached at the 3-position. This structure serves as a valuable scaffold in medicinal chemistry.^{[1][2][3]} Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic applications in neurodegenerative diseases like Alzheimer's.^{[4][5][6]}

Quantitative Data Summary

The known physicochemical properties of **3-(Aminomethyl)benzofuran** are summarized in the table below. It is important to note that while data for the specific compound is limited, properties of the parent benzofuran molecule are included for reference.

Property	Value	Source	Notes
Molecular Formula	C ₉ H ₉ NO	CymitQuimica[7]	-
Molecular Weight	147.17 g/mol	CymitQuimica[7]	-
Physical Form	Solid	Inferred from related compounds[8]	The hydrochloride salt of the related compound 3-(Aminomethyl)furan is a solid, as are numerous other substituted aminobenzofurans.[8]
Melting Point	Data not available	-	Melting points of related derivatives vary widely based on substitution. For example, Ethyl 3-aminobenzofuran-2-carboxylate has an mp of 77-81 °C.[8]
Boiling Point	Data not available	-	The parent compound, benzofuran, has a boiling point of 173-174 °C.[9][10]
Solubility	Data not available	-	The parent compound, benzofuran, is insoluble in water but miscible with alcohol, benzene, and ether.[9] The amino group suggests potential for forming water-soluble

			salts under acidic conditions.
pKa	Data not available	-	The primary amine would be the principal basic center. A general pKa for similar benzylamines is ~9-10.
logP (Octanol/Water)	Data not available (Predicted: ~1.5-2.5)	Prediction based on parent compound	The experimental logP for the parent benzofuran is 2.67-2.75. The addition of a polar aminomethyl group would decrease this value.

Experimental Protocols for Property Determination

The following sections describe standard methodologies for determining the key physicochemical properties of a compound like **3-(Aminomethyl)benzofuran**.

Melting Point Determination

Methodology: Capillary Melting Point Method

- Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
- Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. This range represents

the melting point.

Solubility Determination

Methodology: Shake-Flask Method (OECD Guideline 105)

- System Preparation: A supersaturated solution of the compound is prepared in a series of solvents (e.g., water, ethanol, DMSO) in flasks.
- Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (24-48 hours) to allow equilibrium to be reached. A second set is agitated for a shorter duration to confirm equilibrium.
- Phase Separation: The solutions are allowed to stand, or are centrifuged, to separate undissolved solid from the liquid phase.
- Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The resulting concentration is reported as the solubility.

pKa Determination

Methodology: Potentiometric Titration

- Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For more complex cases, derivative plots or specialized software can be used to accurately determine the inflection points and calculate the pKa.

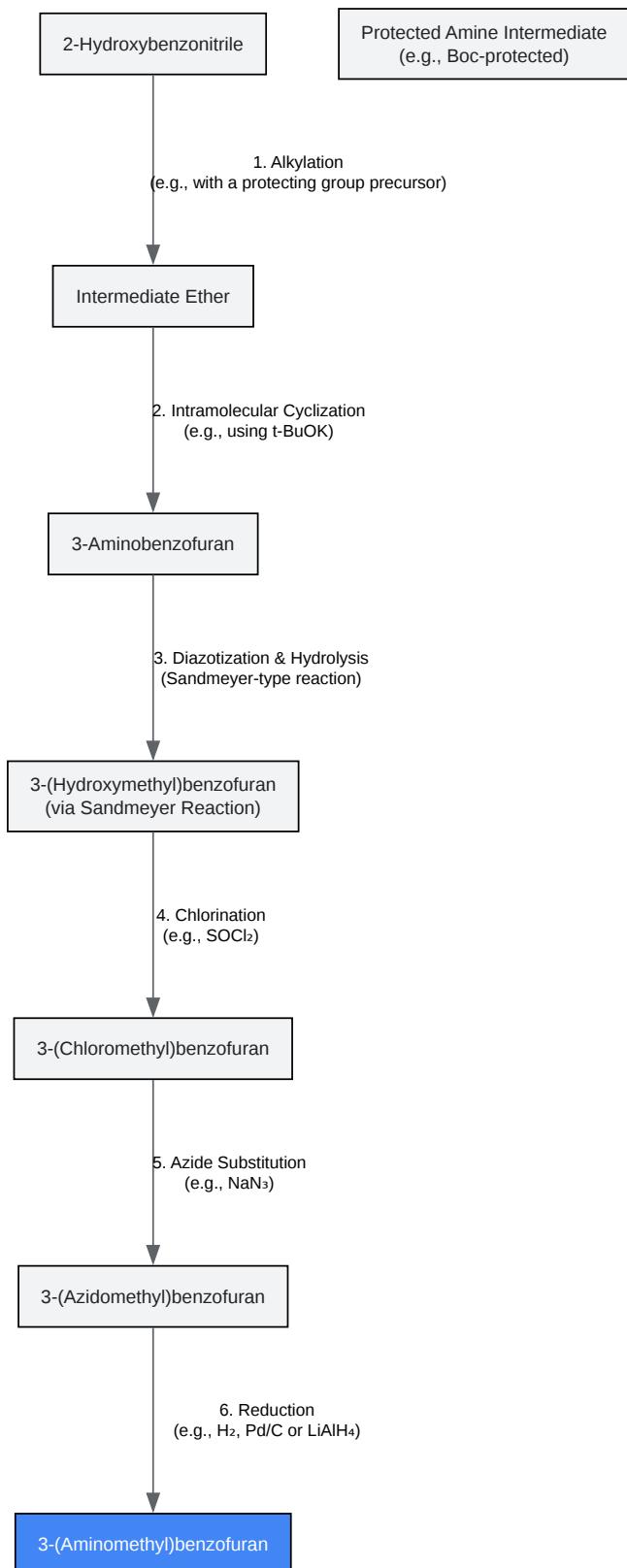
logP Determination

Methodology: HPLC Method (OECD Guideline 117)

- Principle: This method estimates the logP value by measuring the retention time of the compound on a reverse-phase HPLC column (e.g., C18). A strong correlation exists between the retention time of a compound and its octanol-water partition coefficient.
- Calibration: A series of standard compounds with known logP values are injected to create a calibration curve of logP versus the logarithm of the retention factor (k).
- Sample Analysis: **3-(Aminomethyl)benzofuran** is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.
- Calculation: The retention factor (k) for the compound is calculated from its retention time and the column dead time. The logP is then interpolated from the calibration curve.

Visualization of Synthetic Workflow

Since **3-(Aminomethyl)benzofuran** is a synthetic building block, a common workflow is its chemical synthesis. The diagram below illustrates a representative multi-step synthesis starting from a substituted benzonitrile, a common strategy for preparing 3-aminobenzofuran derivatives.^[4]



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Caption: A potential synthetic pathway for **3-(Aminomethyl)benzofuran**.

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